Cas no 791777-96-3 (3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-a]pyrazine, 3-ethyl-5,6,7,8- tetrahydro-
- LogP
- 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 3-ETHYL-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]P
- KYAGGLONXREQED-UHFFFAOYSA-N
- 2388AC
- STL301205
- PB14573
- A9901
- 777E963
- A839611
- 1,2,4-TRIAZOLO[
- 791777-96-3
- Z992916812
- MFCD08272089
- AMY34846
- AS-50553
- CS-0051381
- P10570
- EN300-71127
- SY042150
- AKOS011877951
- SCHEMBL1509231
- DTXSID60666282
- 3-Ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine (ACI)
-
- MDL: MFCD08272089
- Inchi: 1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3
- InChI Key: KYAGGLONXREQED-UHFFFAOYSA-N
- SMILES: N1=C2CNCCN2C(CC)=N1
Computed Properties
- Exact Mass: 152.10600
- Monoisotopic Mass: 152.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 42.7
Experimental Properties
- Density: 1.35
- Boiling Point: 345.2°C at 760 mmHg
- Flash Point: 162.6°C
- Refractive Index: 1.685
- PSA: 42.74000
- LogP: 0.27250
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001579-1g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 1g |
$303.00 | 2023-09-01 | |
| Alichem | A099001579-5g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 5g |
$926.10 | 2023-09-01 | |
| TRC | E939593-100mg |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939593-500mg |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 500mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E939593-1g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 1g |
$ 250.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13083-50g |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 50g |
$1600 | 2023-09-07 | |
| abcr | AB458088-1 g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, 95%; . |
791777-96-3 | 95% | 1g |
€207.90 | 2023-04-22 | |
| abcr | AB458088-5 g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, 95%; . |
791777-96-3 | 95% | 5g |
€537.70 | 2023-04-22 | |
| abcr | AB458088-10 g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, 95%; . |
791777-96-3 | 95% | 10g |
€855.10 | 2022-06-10 | |
| Chemenu | CM128808-5g |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95%+ | 5g |
$404 | 2024-07-23 |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Production Method
Production Method 1
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Raw materials
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Preparation Products
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Suppliers
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Introduction to 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazine (CAS No. 791777-96-3)
3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine (CAS No. 791777-96-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by its triazolo-pyrazine scaffold, which is known for its versatility in pharmaceutical applications.
The triazolo-pyrazine core is a privileged structure in drug discovery and has been extensively studied for its ability to modulate various biological targets. The presence of the ethyl group at the 3-position adds an additional layer of complexity and functionality to the molecule, potentially influencing its pharmacological properties and bioavailability.
Recent research has highlighted the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine in several therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. A study published in the *Journal of Medicinal Chemistry* demonstrated that 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine has also shown promise as an antitumor agent. Research conducted by a team at the National Cancer Institute found that this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings have sparked interest in further exploring the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine as a novel anticancer agent.
The pharmacokinetic properties of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine have also been investigated. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further development as a therapeutic agent. However, more extensive preclinical studies are needed to fully understand its safety profile and optimize its formulation for clinical use.
In terms of synthetic methods, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine can be synthesized through a multi-step process involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, a one-pot synthesis method using microwave irradiation has been reported to significantly reduce reaction times and improve yields.
The structural flexibility of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine also allows for the introduction of various substituents at different positions on the triazolo-pyrazine core. This structural diversity can be leveraged to fine-tune the biological activity and pharmacological properties of the compound. Ongoing research is focused on identifying optimal substituents that enhance potency while minimizing toxicity.
In conclusion, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine (CAS No. 791777-96-3) represents a promising lead compound in the development of new therapeutic agents. Its unique structural features and diverse biological activities make it an attractive target for further investigation in both academic and industrial settings. As research continues to uncover new insights into its mechanisms of action and potential applications, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
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